SHR3680: A Technical Guide to its Androgen Receptor Antagonist Activity
SHR3680: A Technical Guide to its Androgen Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SHR3680, also known as rezvilutamide, is a potent, orally bioavailable, second-generation nonsteroidal androgen receptor (AR) antagonist.[1][2][3] It has demonstrated significant anti-tumor activity in both preclinical and clinical settings, particularly in the context of prostate cancer. This technical guide provides an in-depth overview of SHR3680's core activity, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action and development pathway. SHR3680 competitively binds to the androgen receptor, inhibiting its activation and nuclear translocation, which subsequently prevents the transcription of AR-responsive genes essential for tumor cell proliferation.[1][4] Clinical trials have established its efficacy and safety profile, leading to its approval in China for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) with high tumor burden.
Core Mechanism of Action: Androgen Receptor Antagonism
SHR3680 functions as a direct and competitive antagonist of the androgen receptor. In the physiological context of androgen-sensitive cancers like prostate cancer, the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR triggers a conformational change, leading to its nuclear translocation, DNA binding, and the subsequent transcription of genes that promote cell growth and survival.
SHR3680 disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This action prevents the binding of endogenous androgens, thereby inhibiting AR activation and its downstream signaling cascade. A key advantage of SHR3680 is its activity as a full antagonist, meaning it does not exhibit partial agonist activity, a limitation observed with first-generation antiandrogens, especially in the context of AR overexpression. Preclinical studies have also suggested that SHR3680 has a lower propensity to cross the blood-brain barrier compared to other AR antagonists like enzalutamide, potentially reducing the risk of seizure-related side effects.
Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of SHR3680.
Quantitative Data on SHR3680 Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of SHR3680.
Preclinical Activity
While specific company-reported IC50 or Ki values for SHR3680's binding to the androgen receptor are not widely published in the reviewed literature, a related novel tetrahydroquinoline derivative, developed from a similar scaffold, demonstrated a potent AR antagonist activity with an IC50 value of 0.019 µM. This suggests a high-affinity binding for compounds of this class. Preclinical studies have consistently highlighted SHR3680's potent anti-tumor activity in castration-resistant prostate cancer (CRPC) models.
Table 1: Preclinical Profile of SHR3680
| Parameter | Finding | Reference |
| Target | Androgen Receptor (AR) | |
| Mechanism | Competitive Antagonist | |
| In Vitro Activity | Potent AR antagonist activity (IC50 of a related compound: 0.019 µM) | |
| In Vivo Activity | Potent anti-tumor activity in CRPC models | |
| Pharmacokinetics | Orally bioavailable | |
| Safety Profile | Lower brain distribution compared to enzalutamide in preclinical models |
Clinical Efficacy and Safety
Clinical trials have provided extensive data on the efficacy and safety of SHR3680 in patients with prostate cancer.
Table 2: Phase I/II Study of SHR3680 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | Dose | Result | Reference |
| Dose Escalation | 40 mg, 80 mg, 160 mg, 240 mg, 360 mg, 480 mg daily | No dose-limiting toxicities reported; Maximum tolerated dose not reached | |
| PSA Response (≥50% decrease at 12 weeks) | All doses | 68.0% (95% CI, 61.0–74.5) of patients | |
| Stabilized Bone Disease (at 12 weeks) | All doses | 88.3% (95% CI, 87.2–95.5) of patients | |
| Soft Tissue Response | All doses | 34.4% (95% CI, 22.7–47.7) of 61 patients | |
| Recommended Phase 3 Dose | 240 mg daily | - |
Table 3: Phase III (CHART) Study of SHR3680 in High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
| Parameter | SHR3680 (240 mg/d) + ADT | Bicalutamide (50 mg/d) + ADT | Hazard Ratio (95% CI) | p-value | Reference |
| Radiographic Progression-Free Survival (rPFS) | Median not reached | 25.1 months | 0.44 (0.33–0.58) | < 0.0001 | |
| Overall Survival (OS) | Median not reached | Not reached | 0.58 (0.42–0.80) | 0.0009 |
Table 4: Key Treatment-Related Adverse Events (TRAEs) in the Phase I/II mCRPC Study
| Adverse Event | Percentage of Patients (N=197) |
| Any TRAE | 58.9% |
| Proteinuria | 13.7% |
| Grade ≥3 TRAEs | 11.7% |
| Treatment-related deaths | 0% |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of SHR3680 are not publicly available. However, based on standard methodologies for characterizing androgen receptor antagonists, the following sections describe the likely experimental designs.
Androgen Receptor Binding Assay (Hypothetical Protocol)
A competitive radioligand binding assay would likely be used to determine the binding affinity of SHR3680 for the androgen receptor.
-
Objective: To quantify the affinity of SHR3680 for the androgen receptor by determining its ability to displace a known radiolabeled AR ligand.
-
Materials:
-
Recombinant human androgen receptor protein.
-
Radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.
-
SHR3680 at various concentrations.
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
The recombinant AR protein is incubated with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of SHR3680.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data is analyzed to calculate the IC50 value, which is the concentration of SHR3680 that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability/Proliferation Assay (Hypothetical Protocol)
To assess the functional antagonist activity of SHR3680 on prostate cancer cells, a cell viability or proliferation assay would be employed.
-
Objective: To determine the effect of SHR3680 on the proliferation of androgen-dependent prostate cancer cell lines.
-
Materials:
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP or VCaP).
-
Cell culture medium and supplements.
-
SHR3680 at various concentrations.
-
A synthetic androgen (e.g., R1881) to stimulate cell growth.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Prostate cancer cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a fixed concentration of a synthetic androgen to stimulate proliferation, along with increasing concentrations of SHR3680.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.
-
The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
The results are used to determine the concentration of SHR3680 that inhibits cell proliferation.
-
Below is a diagram illustrating a typical experimental workflow for evaluating a novel androgen receptor antagonist like SHR3680.
Logical Relationships in SHR3680 Development
The development of SHR3680 followed a logical progression from preclinical discovery to clinical validation. The initial identification of a potent AR antagonist in preclinical models justified its advancement into human trials. The successful outcomes of the Phase I/II studies, which established a safe and effective dose, provided the basis for the large-scale Phase III CHART study. The superior efficacy of SHR3680 over the standard-of-care comparator in the Phase III trial ultimately led to its regulatory approval.
The following diagram illustrates the logical flow of SHR3680's development.
Conclusion
SHR3680 (rezvilutamide) is a significant advancement in the treatment of androgen-sensitive prostate cancer. Its potent and specific mechanism of action as a competitive androgen receptor antagonist translates into robust clinical efficacy, as demonstrated in a comprehensive clinical trial program. The data summarized in this technical guide underscores its favorable benefit-risk profile, particularly in patients with high-volume metastatic hormone-sensitive prostate cancer. For researchers and drug development professionals, SHR3680 serves as a successful example of a second-generation AR antagonist that has addressed some of the limitations of its predecessors. Further research may explore its utility in other androgen-driven malignancies and in combination with other therapeutic modalities.
